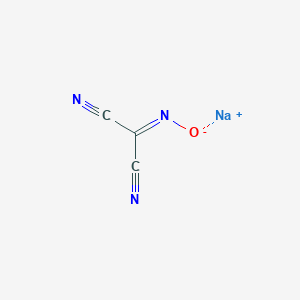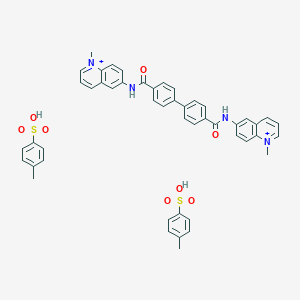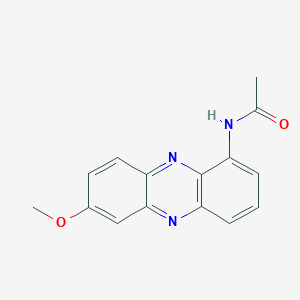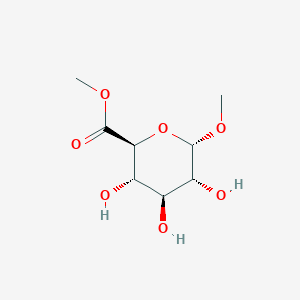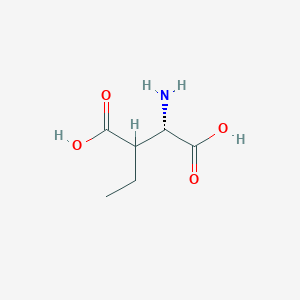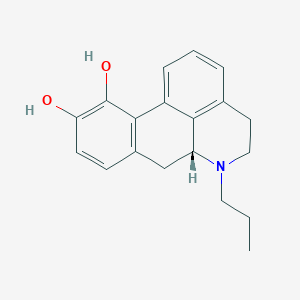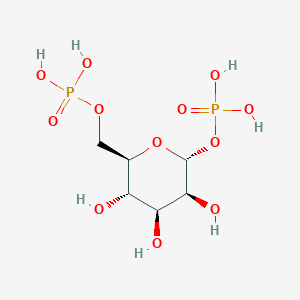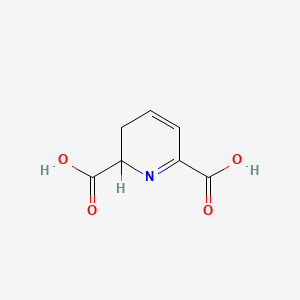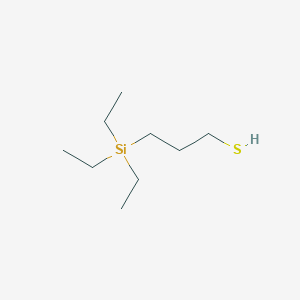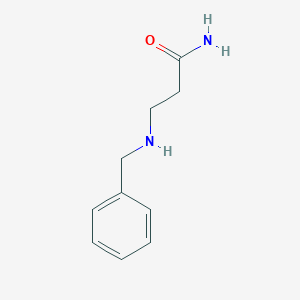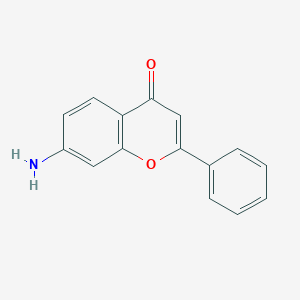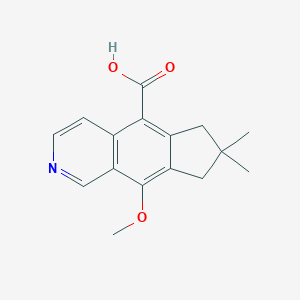![molecular formula C17H31NO2 B095636 3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol CAS No. 16464-42-9](/img/structure/B95636.png)
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol is a complex organic compound with the molecular formula C17H31NO2. This compound is known for its unique structure, which includes a cyclohexanol backbone substituted with diisopropylamino, ethoxy, and propynyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclohexanol with diisopropylamine and ethoxyacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or propynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: It is explored for its potential therapeutic properties, including its effects on various molecular targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the diisopropylamino, ethoxy, and propynyl groups.
Diisopropylamine: Contains the diisopropylamino group but lacks the cyclohexanol backbone.
Ethoxyacetylene: Contains the ethoxy and propynyl groups but lacks the cyclohexanol backbone.
Uniqueness
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
16464-42-9 |
|---|---|
Fórmula molecular |
C17H31NO2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C17H31NO2/c1-6-9-17(19)10-7-8-16(13-17)20-12-11-18(14(2)3)15(4)5/h14-16,19H,7-8,10-13H2,1-5H3 |
Clave InChI |
RACBOBKMDDZSAZ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
SMILES canónico |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
Sinónimos |
3-[2-(dipropan-2-ylamino)ethoxy]-1-prop-1-ynyl-cyclohexan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


